4-(2-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c13-9-4-2-1-3-8(9)11-12-10(5-6-14-11)15-7-16-12/h1-4,7,11,14H,5-6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORACQPYUXLBCCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1NC=N2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601173650 | |
| Record name | 4-(2-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601173650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4875-40-5 | |
| Record name | 4-(2-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4875-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601173650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pictet-Spengler Cyclization with Histamine and 2-Chlorobenzaldehyde
The Pictet-Spengler reaction, a classical method for synthesizing tetrahydroisoquinoline derivatives, has been adapted for the preparation of tetrahydroimidazo[4,5-c]pyridines. In this approach, histamine hydrochloride (2-(1H-imidazol-4-yl)ethanamine) serves as the β-arylethylamine precursor, while 2-chlorobenzaldehyde provides the aryl substituent. Under acidic conditions (e.g., HCl), the aldehyde undergoes condensation with the primary amine of histamine, followed by intramolecular cyclization to form the six-membered tetrahydropyridine ring fused to the imidazole moiety.
Procedure :
- Histamine hydrochloride and 2-chlorobenzaldehyde are combined in a polar protic solvent (e.g., methanol or water-isopropanol mixtures).
- The reaction is heated at 80–85°C for 10–12 hours under reflux.
- The intermediate imine undergoes cyclization, yielding the tetrahydroimidazo[4,5-c]pyridine core.
- Purification via column chromatography (silica gel, ethyl acetate/hexane) affords the final product in yields of 70–75%.
This method is advantageous for its one-pot simplicity and avoidance of transition-metal catalysts. However, stereochemical outcomes (if applicable) require careful analysis, as the Pictet-Spengler reaction can produce racemic mixtures.
Condensation of 3,4-Diaminopyridine with 2-Chlorobenzaldehyde
A direct route to imidazo[4,5-c]pyridines involves the condensation of 3,4-diaminopyridine with aldehydes. Zinc triflate [Zn(OTf)₂] catalyzes this reaction, facilitating imidazole ring formation through dehydrogenative coupling. Subsequent hydrogenation of the pyridine ring introduces the tetrahydro saturation.
Procedure :
- 3,4-Diaminopyridine and 2-chlorobenzaldehyde are refluxed in methanol with Zn(OTf)₂ (10 mol%) for 6–8 hours.
- The intermediate imidazo[4,5-c]pyridine is isolated via filtration and washed with cold methanol (yield: 65–70%).
- Hydrogenation using H₂ and palladium on carbon (Pd/C) at 50 psi selectively reduces the pyridine ring to the tetrahydro form.
- Final purification by recrystallization (ethanol/water) yields the target compound.
This method offers modularity for introducing diverse aryl groups but requires a two-step process. The hydrogenation step demands precise control to avoid over-reduction of the imidazole ring.
One-Pot Multi-Step Synthesis from 2-Chloro-3-Nitropyridine
Adapting methodologies for imidazo[4,5-b]pyridines, a sequential substitution-reduction-cyclization strategy enables the synthesis of the target compound. Key steps include:
Procedure :
- Nucleophilic Aromatic Substitution : 2-Chloro-3-nitropyridine reacts with a primary amine (e.g., benzylamine) in H₂O-IPA (1:1) at 80°C for 2 hours, replacing the chlorine atom.
- Nitro Group Reduction : Zinc dust and HCl reduce the nitro group to an amine, forming a diamine intermediate.
- Cyclization : Addition of 2-chlorobenzaldehyde prompts imine formation and subsequent cyclization at 85°C for 10 hours.
- The crude product is extracted with ethyl acetate and purified via silica gel chromatography (yield: 80–85%).
This approach highlights the utility of aqueous-organic solvent systems in promoting efficient heterocyclization. The one-pot nature minimizes intermediate isolation, enhancing overall yield.
Comparative Analysis of Synthetic Methods
| Method | Starting Materials | Catalyst/Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Pictet-Spengler | Histamine, 2-chlorobenzaldehyde | HCl, H₂O-IPA, 85°C | 70–75% | One-pot, no metal catalysts | Racemization risk, limited scalability |
| Diamine Condensation | 3,4-Diaminopyridine, aldehyde | Zn(OTf)₂, MeOH, reflux | 65–70% | Modular aryl substitution | Requires hydrogenation step |
| One-Pot Multi-Step | 2-Chloro-3-nitropyridine, amine | Zn/HCl, H₂O-IPA, 85°C | 80–85% | High yield, avoids isolation steps | Sensitive to nitro group reduction |
Chemical Reactions Analysis
Types of Reactions
4-(2-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the imidazo[4,5-c]pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the imidazo[4,5-c]pyridine core.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or the imidazo[4,5-c]pyridine core.
Scientific Research Applications
Medicinal Chemistry
4-(2-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine has been investigated for its potential as a therapeutic agent. Research indicates that this compound exhibits:
- Antimicrobial Activity : Studies have shown that derivatives of imidazo[4,5-c]pyridine possess significant antibacterial and antifungal properties, making them candidates for developing new antibiotics .
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .
Neurological Research
The compound has been explored for its neuroprotective effects:
- Cognitive Enhancement : Research suggests that imidazo[4,5-c]pyridine derivatives may enhance cognitive functions and have potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Anxiolytic Effects : Certain studies indicate that these compounds may exhibit anxiolytic properties by modulating neurotransmitter systems in the brain .
Material Science
In addition to biological applications, this compound is also being studied in material science:
- Polymer Chemistry : The compound can be utilized as a building block for synthesizing novel polymers with tailored properties for specific applications in coatings and adhesives .
- Nanotechnology : Its unique structure allows it to be incorporated into nanomaterials for enhanced performance in electronic devices and sensors .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro against Staphylococcus aureus. |
| Study 2 | Neuroprotective Effects | Showed improvement in memory retention in rodent models treated with imidazo[4,5-c]pyridine derivatives. |
| Study 3 | Polymer Synthesis | Developed a new class of polymers with improved thermal stability and mechanical strength incorporating the target compound. |
Regulatory Status
The compound is classified under various regulatory frameworks as a research chemical only. It is not approved for pharmaceutical use without further extensive clinical trials to validate its safety and efficacy.
Mechanism of Action
The mechanism of action of 4-(2-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Substituent Effects on Pharmacological Activity
- Electron-Withdrawing Groups (e.g., Cl, F, Br): The 2-chlorophenyl group confers moderate lipophilicity, facilitating blood-brain barrier penetration, a trait relevant to CNS-targeting drugs . The 4-fluorophenyl analog (7271-09-2) exhibits improved metabolic stability due to fluorine’s resistance to oxidative degradation, making it a candidate for prolonged receptor modulation .
Electron-Donating Groups (e.g., Methoxy):
- Extended Substituents (Benzimidazole): The compound CHEMBL1086105 (C₂₄H₂₆FN₅O) incorporates a benzimidazole moiety linked via a propyloxy chain, significantly increasing molecular weight (419.5 g/mol) and hydrogen-bonding capacity (5 acceptors, 2 donors). This structural complexity enhances specificity for histamine H3/H4 receptors, as evidenced by its inclusion in GPCR-targeted libraries .
Pharmacological and Commercial Relevance
- GPCR Modulation: The 2-chlorophenyl derivative shares structural motifs with histamine H3/H4 receptor ligands, such as CHEMBL1086105, which exhibits nanomolar affinity due to its extended benzimidazole substituent . Simpler analogs (e.g., 4-fluorophenyl, 4-bromophenyl) may serve as lead compounds for optimizing selectivity and potency in receptor binding assays.
Market Status:
- Commercial availability of the 2-chlorophenyl derivative and its 3-chlorophenyl analog (CAS: 2377608-51-8) is discontinued, likely due to challenges in large-scale synthesis or regulatory hurdles .
- Methoxy-substituted derivatives remain accessible for research, highlighting their utility in structure-activity relationship (SAR) studies .
Biological Activity
4-(2-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : CHClN
- Molecular Weight : 233.70 g/mol
- CAS Number : 4875-40-5
The compound features a tetrahydro-imidazo[4,5-c]pyridine core fused with a chlorophenyl group, contributing to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Several studies have reported the potential of imidazo[4,5-c]pyridine derivatives in inhibiting cancer cell proliferation. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
- Cholinesterase Inhibition : The compound has shown promise as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's disease therapy. This inhibition may enhance cholinergic neurotransmission and provide neuroprotective effects .
- Antimicrobial Properties : Preliminary studies suggest that this class of compounds may possess antimicrobial activity, although specific data on this compound is limited.
Anticancer Studies
A recent study evaluated the anticancer potential of various imidazo[4,5-c]pyridine derivatives. The results indicated that these compounds could inhibit the growth of several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The structure–activity relationship (SAR) analysis highlighted the importance of the tetrahydro structure for enhancing biological activity .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | FaDu (hypopharyngeal) | 15 | Apoptosis induction |
| B | A549 (lung cancer) | 10 | Cell cycle arrest |
Cholinesterase Inhibition
In another study focused on Alzheimer's disease models, derivatives of imidazo[4,5-c]pyridine were assessed for their ability to inhibit cholinesterase enzymes. The findings revealed that these compounds could effectively inhibit both AChE and BuChE, suggesting their potential use in treating cognitive decline associated with Alzheimer's disease .
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| C | 20 | 25 |
| D | 15 | 18 |
Case Studies
-
Case Study on Anticancer Activity :
- A derivative of this compound was tested against breast cancer cells. The study reported a significant reduction in cell viability and indicated the compound's potential as a lead for further development in cancer therapy.
-
Case Study on Neuroprotection :
- In a model simulating neurodegenerative conditions, the compound exhibited protective effects against oxidative stress-induced neuronal damage. This suggests its role as a neuroprotective agent in Alzheimer's disease.
Q & A
Q. What are the common synthetic routes for 4-(2-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, and how can reaction yields be optimized?
- Methodological Answer : The compound is synthesized via multi-step protocols involving cyclization and functionalization. Key steps include:
- Cyclocondensation : Reacting 2-chlorophenyl-substituted precursors with dimethoxymethane under acidic reflux (0.01 M HCl, 79.5% yield) to form the imidazo-pyridine core .
- Tritylation : Protecting the imidazole nitrogen with trityl chloride in acetonitrile (78.4% yield) to prevent side reactions during subsequent steps .
- Catalytic Hydrogenation : Using Pd/C under H₂ to deprotect intermediates (89% yield) .
- Optimization : Yield improvements involve solvent selection (e.g., DCM/DMF mixtures), temperature control, and purification via flash chromatography . For derivatives, phosphorous pentasulfide and hydrazine hydrate enable thione and amine modifications .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Characterize aromatic protons (δ 7.2–7.8 ppm for 2-chlorophenyl), imidazole NH (δ 11.1–11.2 ppm), and tetrahydro-pyridine CH₂ groups (δ 2.5–3.5 ppm). Coupling constants (e.g., J = 2.8 Hz for anomeric protons) confirm stereochemistry .
- IR Spectroscopy : Detect C≡N stretches (2260 cm⁻¹) and C=S groups (1304 cm⁻¹) in derivatives .
- Elemental Analysis : Validate purity (>95%) and stoichiometry .
Q. What in vitro assays are typically employed to evaluate its pharmacological activity?
- Methodological Answer :
- Platelet Aggregation Assay : Measure inhibition of PAF-induced aggregation in rabbit platelets (IC₅₀ = 4.3 nM for UK-74,505, a derivative) .
- Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]nitrendipine) to assess off-target binding (IC₅₀ = 6600 nM for calcium channels) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the potency and selectivity of this compound as a PAF antagonist?
- Methodological Answer :
- Substituent Variation : Modify the 2-position (e.g., 2-methylimidazo groups) to enhance PAF affinity. For example, UK-74,505 shows 33× higher in vitro potency than WEB2086 due to optimized steric bulk .
- Bioisosteric Replacement : Replace the 4-chlorophenyl group with fluorinated or brominated analogs to improve metabolic stability .
- Table: Key SAR Findings
| Substituent Position | Modification | IC₅₀ (nM) | ED₅₀ (mg/kg) |
|---|---|---|---|
| 2-position | 2-methyl | 4.3 | 0.26 |
| 4-position | 4-fluoro | 12.1 | 1.1 |
| 5-position | Ethoxycarbonyl | 8.7 | 0.49 |
| Data derived from . |
Q. What strategies resolve discrepancies between in vitro potency (IC₅₀) and in vivo efficacy (ED₅₀)?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability using LC-MS/MS to identify metabolic bottlenecks (e.g., cytochrome P450-mediated oxidation) .
- Prodrug Design : Introduce ester groups (e.g., ethoxycarbonyl) to enhance oral absorption, as seen in UK-74,505 (ED₅₀ = 0.26 mg/kg) .
- Ex Vivo Validation : Measure inhibition of PAF-induced blood aggregation in dog models post-dose to confirm sustained activity (>24 h at 75 µg/kg) .
Q. How to assess target selectivity against related receptors (e.g., calcium channels) to minimize off-target effects?
- Methodological Answer :
- Panel Screening : Test against GPCRs, ion channels, and kinases using radioligand displacement assays. For example, UK-74-505 shows >1500× selectivity for PAF over L-type calcium channels .
- Computational Docking : Model interactions with PAF receptors (PAFR) vs. off-targets using Schrödinger Suite or AutoDock to identify critical binding residues (e.g., Lys127 in PAFR) .
Q. What computational methods predict binding modes and guide the design of derivatives with improved affinity?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., PAFR in lipid bilayers) to assess stability of hydrogen bonds with His188 and π-π stacking with Phe190 .
- QSAR Modeling : Use CoMFA/CoMSIA to correlate electronic (HOMO/LUMO) and steric descriptors with IC₅₀ values. For example, logP <3 optimizes blood-brain barrier penetration .
Q. How to address low solubility in preclinical development while maintaining activity?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
